(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
Description
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Properties
IUPAC Name |
2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO3/c18-12-3-1-11(2-4-12)9-16-17(20)14-6-5-13(21-8-7-19)10-15(14)22-16/h1-6,9-10H,8H2/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRHDDOYOFIIDD-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structural attributes suggest a promising profile for various biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a fluorobenzylidene and an acetonitrile group. Its molecular formula is C₁₅H₁₂FNO₃, with a molecular weight of approximately 281.25 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of benzofuran possess anticancer properties by inducing apoptosis in various cancer cell lines.
- Antimicrobial Effects : The presence of the fluorobenzylidene moiety enhances the antimicrobial activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Activity : Compounds in this class have been noted for their ability to modulate inflammatory pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study evaluated its effect on human lung carcinoma (A549) and breast cancer (MCF-7) cells.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis via caspase activation |
| MCF-7 | 15 | Inhibition of cell proliferation |
The compound was found to induce apoptosis through the activation of caspases and modulation of the NF-kB signaling pathway, leading to decreased expression of anti-apoptotic proteins.
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against various bacterial strains. The results indicated notable inhibition zones comparable to standard antibiotics.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Amoxicillin |
|---|---|---|
| Escherichia coli | 18 | Comparable |
| Staphylococcus aureus | 20 | Superior |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by increasing the levels of pro-apoptotic proteins.
- Modulation of Inflammatory Pathways : The compound reduces the expression of pro-inflammatory cytokines.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For example:
- A clinical trial involving benzofuran derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.
- Another study reported significant improvements in infection rates among patients treated with antimicrobial agents derived from benzofuran structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise Synthesis : Begin with cyclization of substituted phenols and aldehydes to form the benzofuran core. Use 4-fluorobenzaldehyde for condensation with a pre-functionalized benzofuran intermediate .
- Solvent and Catalysis : Optimize reactions in polar aprotic solvents (e.g., dichloromethane) with acid/base catalysts (e.g., piperidine for Knoevenagel condensation). Reaction temperatures between 60–80°C improve selectivity for the Z-isomer .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable with careful solvent selection .
- Data Table :
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzofuran core formation | Ethanol | H₂SO₄ | 65 | 90 |
| Knoevenagel condensation | DCM | Piperidine | 78 | 95 |
| Acetonitrile functionalization | THF | K₂CO₃ | 82 | 97 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms Z-configuration via coupling constants (e.g., vinyl proton coupling J = 10–12 Hz) and NOESY correlations between the fluorobenzylidene and benzofuran protons .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 364.0852 [M+H]⁺) validates molecular formula (C₁₈H₁₁FNO₃) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and resolve E/Z isomers .
- Interpretation Tips : Cross-reference spectral data with structurally similar benzofuran derivatives (e.g., chloro or methoxy analogs) to identify substituent-specific peaks .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to guide drug development?
- Methodology :
- Analog Synthesis : Replace the 4-fluorobenzylidene group with other substituents (e.g., 3-fluoro, 4-methoxy) and compare bioactivity .
- Biological Assays : Test analogs for antimicrobial (MIC assays), anticancer (cell viability via MTT), and anti-inflammatory (COX-2 inhibition) activities. Use IC₅₀ values to rank potency .
- Data Table :
| Substituent | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) | COX-2 Inhibition (%) |
|---|---|---|---|
| 4-Fluoro | 1.2 | 8.5 | 72 |
| 3-Fluoro | 2.8 | 12.3 | 65 |
| 4-Methoxy | 5.1 | 18.7 | 58 |
Q. What methodologies are recommended for studying the interaction of this compound with biological targets such as enzymes or receptors?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified targets (e.g., kinases) .
- Molecular Docking : Use software (AutoDock Vina) to predict binding poses in target active sites. Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How should contradictory data in biological activity assays be systematically analyzed and resolved?
- Approach :
- Assay Validation : Confirm reproducibility across multiple cell lines or microbial strains. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal Assays : Cross-check anti-inflammatory activity via ELISA (cytokine quantification) and Western blot (protein expression) .
- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation products .
Q. What experimental approaches are critical for assessing the stability and degradation pathways of this compound under various conditions?
- Protocols :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .
- Degradant Identification : Use LC-MS/MS to characterize major degradation products (e.g., hydrolysis of the acetonitrile group to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
